2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-ethyl-N-phenylacetamide
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Overview
Description
2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-ethyl-N-phenylacetamide is a synthetic organic compound It belongs to the class of thienopyrimidines, which are known for their diverse biological activities This compound is characterized by the presence of a chlorophenyl group, a thienopyrimidine core, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-ethyl-N-phenylacetamide typically involves the following steps:
Formation of the Thienopyrimidine Core: The thienopyrimidine core can be synthesized by reacting 4-chlorophenylthiourea with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to form the intermediate thienopyrimidine derivative.
Introduction of the Acetamide Moiety: The intermediate thienopyrimidine derivative is then reacted with N-ethyl-N-phenylacetamide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). This step introduces the acetamide moiety to the thienopyrimidine core, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-ethyl-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of hydroxylated or carboxylated derivatives.
Reduction: Formation of reduced derivatives with modified functional groups.
Substitution: Formation of new derivatives with substituted groups on the chlorophenyl ring.
Scientific Research Applications
2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-ethyl-N-phenylacetamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to its unique structural features.
Biological Studies: The compound is used in biological assays to investigate its effects on various cellular pathways and molecular targets.
Chemical Biology: It serves as a tool compound to study the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other biologically active molecules.
Mechanism of Action
The mechanism of action of 2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-ethyl-N-phenylacetamide involves its interaction with specific molecular targets within cells. The compound may inhibit certain enzymes or receptors, leading to modulation of cellular pathways. For example, it may inhibit kinases involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
4-aminopyrrolo[2,3-d]pyrimidine derivatives: These compounds share a similar pyrimidine core and exhibit diverse biological activities.
Thienopyrimidine derivatives: Compounds with a thienopyrimidine core are known for their potential as kinase inhibitors and other therapeutic applications.
Uniqueness
2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-ethyl-N-phenylacetamide is unique due to the presence of the chlorophenyl group and the specific acetamide moiety, which confer distinct biological properties. Its structural features allow for specific interactions with molecular targets, making it a valuable compound for medicinal chemistry research.
Properties
IUPAC Name |
2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-ethyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O2S/c1-2-26(17-6-4-3-5-7-17)19(27)12-25-14-24-20-18(13-29-21(20)22(25)28)15-8-10-16(23)11-9-15/h3-11,13-14H,2,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVOPAYVPQZONG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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